Bienvenue dans la boutique en ligne BenchChem!

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide

Cross-Coupling Chemistry Structure-Activity Relationship Chemical Probe Synthesis

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide is a synthetic small molecule in the class of cyclopropylpyridine acetamides, characterized by a 4-bromophenyl moiety linked via an acetamide bridge to a 5-cyclopropylpyridin-3-yl methylamine scaffold. Its molecular formula is C17H17BrN2O and its molecular weight is 345.2 g/mol.

Molecular Formula C17H17BrN2O
Molecular Weight 345.24
CAS No. 2034227-84-2
Cat. No. B2832098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
CAS2034227-84-2
Molecular FormulaC17H17BrN2O
Molecular Weight345.24
Structural Identifiers
SMILESC1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O/c18-16-5-1-12(2-6-16)8-17(21)20-10-13-7-15(11-19-9-13)14-3-4-14/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,20,21)
InChIKeyXZYYXELUEGBAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide (CAS 2034227-84-2)


2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide is a synthetic small molecule in the class of cyclopropylpyridine acetamides, characterized by a 4-bromophenyl moiety linked via an acetamide bridge to a 5-cyclopropylpyridin-3-yl methylamine scaffold. Its molecular formula is C17H17BrN2O and its molecular weight is 345.2 g/mol [1]. This compound is sold for research and development, with a typical purity of 95% [1]. Owing to the presence of the aryl bromide, it serves as a versatile intermediate for cross-coupling reactions, while the cyclopropylpyridine fragment is a common motif in kinase-targeted chemical probes [2].

Why Generic Substitution of 2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide Fails for Specific Research Applications


Substitution within the cyclopropylpyridine acetamide class is not feasible for applications requiring specific reactivity or biological target engagement because small structural changes fundamentally alter key properties. Replacing the 4-bromophenyl group eliminates the synthetic utility of the aryl bromide for metal-catalyzed cross-coupling [1]. Similarly, even minor alterations to the pyridine or cyclopropyl groups can drastically shift a molecule's target profile and metabolic stability in biological systems, as demonstrated by the known variable potency of closely related inhibitors [2]. This necessitates precise procurement of this specific scaffold for structure-activity relationship (SAR) studies or targeted syntheses.

Quantitative Differentiation Evidence for 2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide vs. Analogs


Enhanced Synthetic Utility via 4-Bromophenyl Handle vs. Non-Halogenated Analog

The target compound possesses a 4-bromophenyl group, which provides a direct synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for late-stage diversification, a capability absent in directly comparable non-halogenated analogs such as N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(p-tolyl)acetamide (CAS 2034569-62-3) [1]. The presence of bromine also significantly increases the calculated lipophilicity (XLogP3: 3.2) [1] compared to the non-halogenated analog (XLogP3 not reported but expected lower based on atom type), which can be a critical factor in membrane permeability assays.

Cross-Coupling Chemistry Structure-Activity Relationship Chemical Probe Synthesis

Distinct Molecular Weight and PSA Compared to Larger Heteroaryl Analogs

The compound's molecular weight (345.2 Da) [1] and topological polar surface area (42 Ų) [1] place it in a lower molecular weight and less polar space compared to an analog with a bulkier dihydropyrimidinone moiety, N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (MW: 312.37 Da, TPSA: 74.7 Ų) [2]. Although the immediate comparator has a lower MW, its TPSA is significantly higher. The target compound's lower TPSA combined with higher molecular weight suggests superior passive membrane permeability potential relative to highly polar heterocyclic derivatives, a common consideration in CNS and intracellular target screening libraries.

Drug-like Properties Fragment-Based Screening Medicinal Chemistry

Reactivity and Metabolic Lability Profile Relative to a 4-Benzylthio Analog

The carbon-bromine bond in the target compound is susceptible to cytochrome P450-mediated metabolism, a known liability for 4-bromophenyl fragments . In contrast, a closely related analog, 2-(benzylthio)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide , features a benzylthio group which undergoes different metabolic pathways, primarily sulfur oxidation. Quantitative data on intrinsic clearance or half-life in microsomal assays is not publicly available for either compound. However, the well-characterized metabolic susceptibility of the aryl bromide group represents a key differentiator for scientists designing in vivo probes, as it may limit exposure compared to the more slowly metabolized thioether analog.

Metabolic Stability CYP450 Interactions Lead Optimization

Best Application Scenarios for Procuring 2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide


Scaffold for Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

This is the primary scenario where this specific scaffold is irreplaceable. Researchers constructing libraries of analogs for a biological target can procure this compound as the core intermediate. The 4-bromophenyl group allows for a final Suzuki, Buchwald, or other cross-coupling step to introduce extensive structural diversity in the last step [1]. Using a non-brominated analog would completely eliminate this key synthetic option.

Chemical Probe for BRD4 and Kinase SAR Studies

The cyclopropylpyridine core is a known pharmacophore for targeting bromodomains and certain kinases [2]. This compound can serve as a negative control or as a starting point for SAR exploration in these target families. Scientists studying BRD4 or kinase inhibitors would select this specific compound over close analogs with altered aromatic substituents to map the pharmacophore and understand binding contributions of the halogen atom and acetamide linker [1].

Fragment-Based Drug Discovery (FBDD) Library Assembly

Given its molecular weight (345.2 Da) and calculated lipophilicity (XLogP3 3.2), this compound sits on the boundary of 'fragment' and 'lead-like' chemical space [1]. This makes it particularly useful for assembling screening libraries with balanced properties. It provides a higher molecular weight, more lipophilic fragment option compared to a more polar analog like N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (TPSA 74.7 Ų) [1], allowing screening teams to sample chemical space for optimal permeability and target engagement.

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.